

Spectroscopic Profile of 4-Amino-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-amino-3-nitrophenol**, a key intermediate in the synthesis of pharmaceuticals and dyes. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **4-amino-3-nitrophenol**. It is important to note that while experimental Infrared (IR) data is readily available, the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) data are presented as predicted values based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in their analytical endeavors.

¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum of **4-amino-3-nitrophenol** is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups. The protons ortho to the nitro group are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for **4-Amino-3-nitrophenol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 7.8 - 8.0	d	~ 2.0 - 3.0
H-5	~ 6.8 - 7.0	d	~ 8.0 - 9.0
H-6	~ 6.6 - 6.8	dd	~ 8.0 - 9.0, ~ 2.0 - 3.0
-NH ₂	Broad singlet	-	-
-OH	Broad singlet	-	-

Note: Predictions are based on data from analogous compounds such as 4-nitrophenol and 4-aminophenol. The exact chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum of **4-amino-3-nitrophenol** is expected to display six unique signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the nature of the substituent attached to each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Amino-3-nitrophenol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	~ 155 - 160
C-2	~ 120 - 125
C-3 (C-NO ₂)	~ 135 - 140
C-4 (C-NH ₂)	~ 140 - 145
C-5	~ 115 - 120
C-6	~ 110 - 115

Note: These predictions are based on the known chemical shifts of 4-nitrophenol and other substituted aromatic compounds.

Infrared (IR) Spectroscopic Data

The IR spectrum of **4-amino-3-nitrophenol** is characterized by absorption bands corresponding to the various functional groups present in the molecule. The data presented below is based on a solid sample prepared as a KBr pellet.[\[1\]](#)

Table 3: Key IR Absorption Bands for **4-Amino-3-nitrophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
1620 - 1580	Medium	N-H bending
1540 - 1500	Strong	Asymmetric NO ₂ stretching
1350 - 1310	Strong	Symmetric NO ₂ stretching
1300 - 1200	Medium	C-O stretching
1200 - 1100	Medium	C-N stretching
850 - 750	Strong	C-H out-of-plane bending

UV-Vis Spectroscopic Data (Predicted)

The UV-Vis spectrum of **4-amino-3-nitrophenol** is expected to show absorption maxima characteristic of a nitrophenol derivative. The presence of the amino group is likely to cause a bathochromic (red) shift compared to 3-nitrophenol. The predicted absorption maxima are based on data from similar compounds like 4-amino-2-nitrophenol and 3-nitrophenol.[\[2\]](#)[\[3\]](#)

Table 4: Predicted UV-Vis Absorption Maxima (λ_{max}) for **4-Amino-3-nitrophenol**

Solvent	Predicted λ _{max} (nm)
Methanol / Ethanol	~ 230 - 240 and ~ 390 - 410
Water (acidic pH)	~ 230 - 240 and ~ 390 - 410
Water (basic pH)	~ 250 - 260 and ~ 420 - 440 (due to phenolate formation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **4-amino-3-nitrophenol**.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-amino-3-nitrophenol** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

- For the ^{13}C NMR spectrum, a proton-decoupled sequence is typically used with a $45\text{-}90^\circ$ pulse angle and a longer acquisition time due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid **4-amino-3-nitrophenol**.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **4-amino-3-nitrophenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumental Analysis:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify and label the wavenumbers of the significant absorption bands.
 - Assign these bands to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) of **4-amino-3-nitrophenol**.

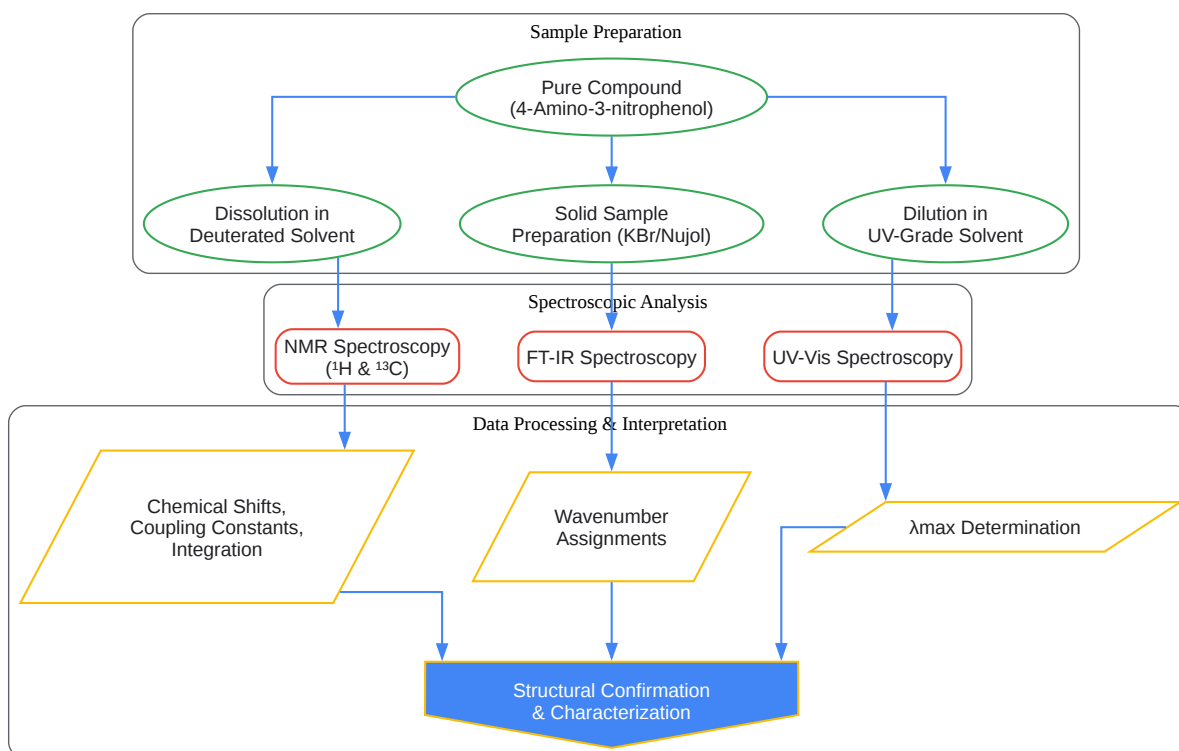
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **4-amino-3-nitrophenol** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or buffered aqueous solution).
 - From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumental Analysis:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
- Data Analysis:

- Identify the wavelength(s) at which maximum absorbance occurs (λ_{max}).
- If the molar absorptivity (ϵ) is required, it can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-amino-3-nitrophenol**.



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Caption: General workflow for spectroscopic analysis.

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